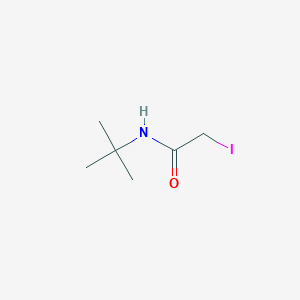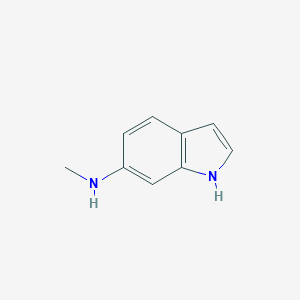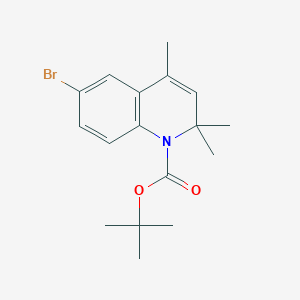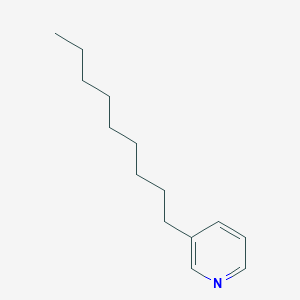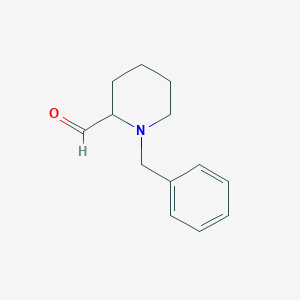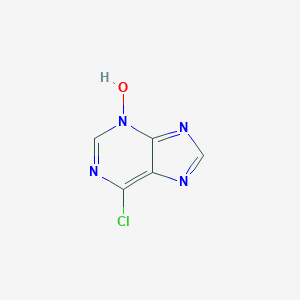![molecular formula C8H12N2OS2 B173389 Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester CAS No. 161715-28-2](/img/structure/B173389.png)
Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester
概要
説明
Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester, commonly known as Edaravone, is a potent antioxidant drug that has been used in the treatment of various neurological disorders. Edaravone has shown promising results in the treatment of acute ischemic stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).
作用機序
Edaravone exerts its neuroprotective effects by scavenging free radicals and inhibiting lipid peroxidation. Edaravone also inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response in neurological disorders. Edaravone has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and regeneration.
Biochemical and Physiological Effects:
Edaravone has been shown to reduce oxidative stress and inflammation in various animal models of neurological disorders. Edaravone has also been shown to improve mitochondrial function and reduce neuronal apoptosis. Edaravone has a short half-life and is rapidly eliminated from the body, which reduces the risk of toxicity.
実験室実験の利点と制限
Edaravone is a potent antioxidant drug that has shown promising results in various animal models of neurological disorders. Edaravone has a good safety profile and is well-tolerated in humans. However, the synthesis of Edaravone is complex and requires expertise in organic chemistry. Edaravone is also expensive, which limits its availability for research purposes.
将来の方向性
There are several future directions for the research on Edaravone. One direction is to investigate the long-term effects of Edaravone in humans with neurological disorders. Another direction is to explore the combination therapy of Edaravone with other neuroprotective drugs. The development of new and more efficient synthesis methods for Edaravone is also an important direction for future research. The potential use of Edaravone in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, is also an area of interest for future research.
Conclusion:
Edaravone is a potent antioxidant drug that has shown promising results in the treatment of various neurological disorders. The synthesis of Edaravone is complex and requires expertise in organic chemistry. Edaravone exerts its neuroprotective effects by scavenging free radicals, inhibiting lipid peroxidation, and reducing inflammation. Edaravone has a good safety profile and is well-tolerated in humans. There are several future directions for the research on Edaravone, including the investigation of long-term effects in humans, combination therapy, and the development of more efficient synthesis methods.
科学的研究の応用
Edaravone has been extensively studied for its neuroprotective effects in various neurological disorders. In a randomized, double-blind, placebo-controlled trial, Edaravone was shown to improve the functional outcome in patients with acute ischemic stroke. Edaravone has also been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In a preclinical study, Edaravone was shown to delay the progression of Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester by reducing oxidative stress and inflammation.
特性
IUPAC Name |
S-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS2/c1-6(11)13-7-4-10(5-7)8-9-2-3-12-8/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCHWRRZRMBNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CN(C1)C2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193608 | |
| Record name | S-[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl) ethanethioate | |
CAS RN |
161715-28-2 | |
| Record name | S-[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl] ethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)


